
4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where 2,5-hexanedione reacts with an amine to form the pyrrole ring . The reaction typically requires acidic conditions and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Paal–Knorr reaction remains a viable route for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Aplicaciones Científicas De Investigación
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its antibacterial and antitubercular properties.
Mecanismo De Acción
The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal functions, leading to antibacterial effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine: Shares the pyrrole ring but has an oxadiazole ring instead of pyridine.
2,5-Dimethylpyrrole: Lacks the pyridine ring and is simpler in structure.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide: Contains a benzoic acid hydrazide group instead of pyridine.
Uniqueness
4-(2,5-Dimethyl-1H-pyrrol-3-yl)pyridine is unique due to its combination of pyridine and pyrrole rings, which imparts distinct electronic and chemical properties. This dual-ring structure makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
4-(2,5-dimethyl-1H-pyrrol-3-yl)pyridine |
InChI |
InChI=1S/C11H12N2/c1-8-7-11(9(2)13-8)10-3-5-12-6-4-10/h3-7,13H,1-2H3 |
Clave InChI |
UCLWYRIKMKPRLC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1)C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


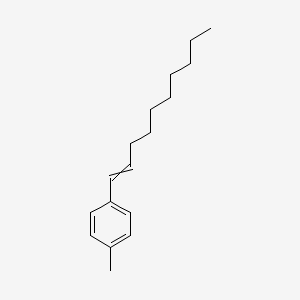
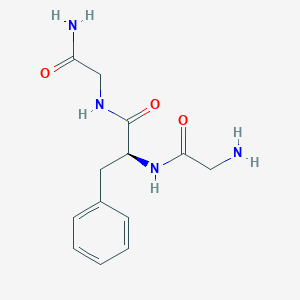
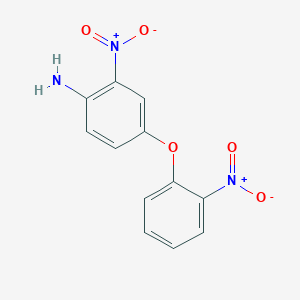

![2,2'-[4-(4-Methylphenyl)-4H-1,2,4-triazole-3,5-diyl]dipyridine](/img/structure/B14261239.png)
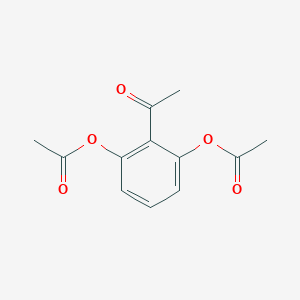
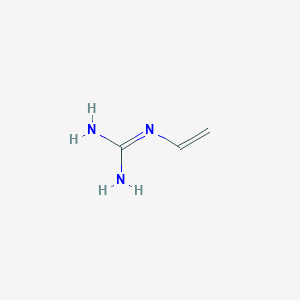
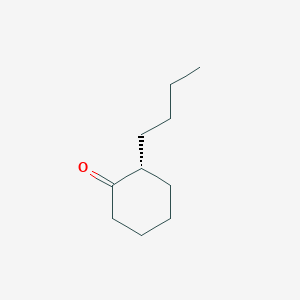
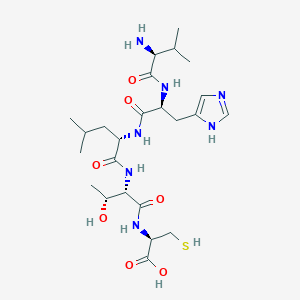

![4-{4-[(3-Methyloxetan-3-YL)methoxy]butoxy}phenol](/img/structure/B14261267.png)



